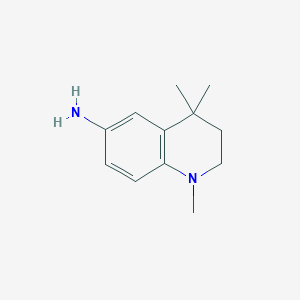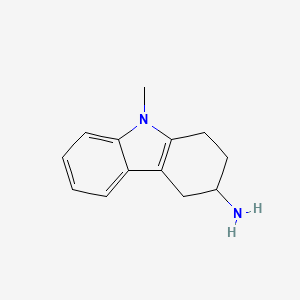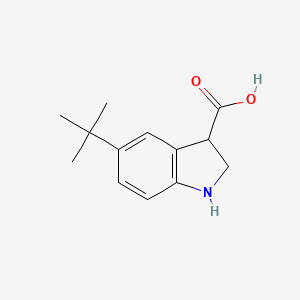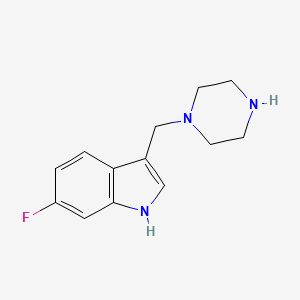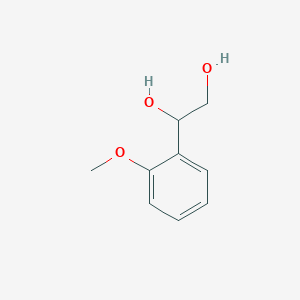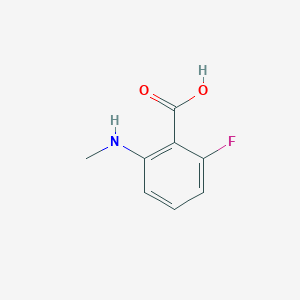
2-(2-Bromophenyl)-1-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-1-methylpyrrolidine is a synthetic organic compound within the pyrrolidine family. It is characterized by a brominated phenyl substituent and a stable pyrrolidine ring. This structural feature confers unique chemical reactivity, facilitating further derivatization and modification. The presence of the pyrrolidine ring enhances the compound’s stability and bioactivity, rendering it a promising candidate for pharmaceutical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product. One common method includes the bromination of phenylpyrrolidine derivatives under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-methylpyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
2-(2-Bromophenyl)-1-methylpyrrolidine has significant promise in medicinal chemistry. It plays a crucial role in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors, which are used in the treatment of Alzheimer’s and cancer by modulating enzyme activity effectively. Additionally, it is involved in preparing Bcl-2 inhibitors, highlighting its importance in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-1-methylpyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the case of ABAD inhibitors, the compound interacts with the target enzyme NAD+H (NADH), modulating its activity non-competitively. This interaction is crucial for its therapeutic relevance in treating diseases like Alzheimer’s and cancer .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(2-Bromophenyl)pyrrolidine
- 2-(2-Bromophenyl)ethylamine
- Bretylium
- Imidazenil
Uniqueness
What sets 2-(2-Bromophenyl)-1-methylpyrrolidine apart from these similar compounds is its unique combination of a brominated phenyl substituent and a stable pyrrolidine ring. This structural feature enhances its reactivity and bioactivity, making it a valuable building block in organic chemistry and a promising candidate for pharmaceutical applications .
Properties
IUPAC Name |
2-(2-bromophenyl)-1-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13-8-4-7-11(13)9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOQCUQYWIGYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
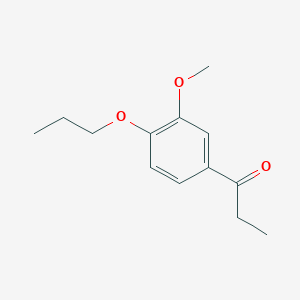
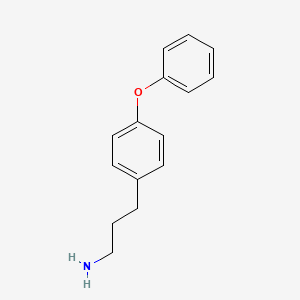
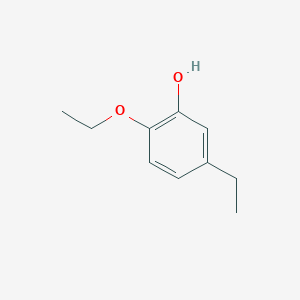
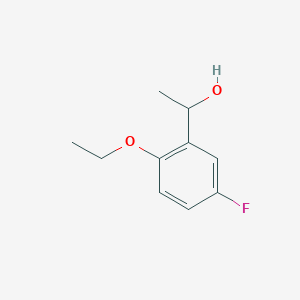
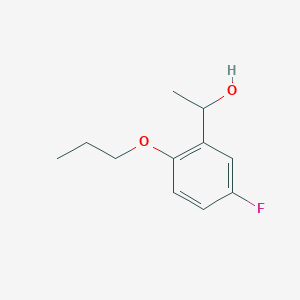
![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B7905846.png)
